molecular formula C18H17NO2 B2428164 N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide CAS No. 2305491-47-6

N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide

Cat. No. B2428164
M. Wt: 279.339
InChI Key: BVNNVCMSXAUWEF-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide, also known as DIPEA, is a chemical compound that is widely used in scientific research. This compound has been found to have a variety of applications in the fields of chemistry, biology, and medicine. In

Mechanism Of Action

The mechanism of action of N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide is not fully understood. However, it is believed to act as a proton acceptor and a nucleophile in organic reactions. In addition, N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has been found to have a catalytic effect on certain chemical reactions.

Biochemical And Physiological Effects

N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is generally considered safe for laboratory use.

Advantages And Limitations For Lab Experiments

N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has several advantages for laboratory experiments. It is a highly efficient base that can be used in a variety of organic reactions. It is also relatively inexpensive and readily available. However, N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide can be difficult to handle due to its strong odor and the need for careful handling to avoid skin and eye irritation.

Future Directions

There are many potential future directions for research involving N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide. One area of interest is the development of new synthetic methods that use N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide as a catalyst. Another area of interest is the development of new drugs that incorporate N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide as a key component. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide.

Synthesis Methods

N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide can be synthesized by the reaction of 3,4-dihydroisocoumarin with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propargylamine to give N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide. This synthesis method has been optimized to produce high yields of N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide with high purity.

Scientific Research Applications

N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications. It is commonly used as a base in organic synthesis reactions, particularly in the synthesis of peptides and nucleotides. It is also used as a catalyst in various chemical reactions. In addition, N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has been found to have applications in the field of medicinal chemistry, particularly in the development of new drugs.

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-17(20)19-15-9-7-14(8-10-15)18-16-6-4-3-5-13(16)11-12-21-18/h2-10,18H,1,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNNVCMSXAUWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide

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